

# URMC-099: A Potential Therapeutic for Perioperative Neurocognitive Disorders

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Urmc-099  |
| Cat. No.:      | B15607562 |

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **URMC-099** as a potential treatment for perioperative neurocognitive disorders (PND). It consolidates key findings from preclinical studies, detailing the compound's mechanism of action, experimental protocols used in its evaluation, and quantitative data supporting its efficacy. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel therapeutics for PND.

## Introduction to Perioperative Neurocognitive Disorders (PND)

Perioperative neurocognitive disorders are a significant and common complication following surgery, particularly in the elderly population.[1][2][3] PND encompasses a range of cognitive impairments, including delirium and postoperative cognitive dysfunction, which can lead to increased morbidity and mortality.[4][5] A key pathological driver of PND is neuroinflammation, often triggered by the systemic inflammatory response to surgery.[6] This neuroinflammatory cascade involves the activation of microglia, the resident immune cells of the central nervous system, which can lead to synaptic dysfunction and neuronal damage.[6][7] Currently, there are no FDA-approved therapies to treat PND, highlighting the urgent need for novel therapeutic strategies.[3]

## URMC-099: A Broad-Spectrum Kinase Inhibitor

**URMC-099** is a brain-penetrant, small-molecule inhibitor of mixed-lineage kinase 3 (MLK3).<sup>[8]</sup> <sup>[9]</sup> It is described as a "broad-spectrum" inhibitor, also showing activity against other kinases such as leucine-rich repeat kinase 2 (LRRK2).<sup>[7]</sup><sup>[10]</sup> MLK3 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are critically involved in inflammatory responses and apoptosis.<sup>[11]</sup><sup>[12]</sup> By inhibiting MLK3, **URMC-099** can attenuate pathological innate immune responses that underlie neuroinflammation-associated cognitive dysfunction.<sup>[4]</sup><sup>[5]</sup> Preclinical studies have demonstrated its neuroprotective and anti-inflammatory effects in various models of neurological disorders, including HIV-associated neurocognitive disorders and Alzheimer's disease.<sup>[8]</sup><sup>[11]</sup><sup>[13]</sup>

## Mechanism of Action in PND

The therapeutic potential of **URMC-099** in PND is primarily attributed to its ability to modulate neuroinflammation. Orthopedic surgery can induce a systemic inflammatory response that leads to blood-brain barrier (BBB) disruption and the activation of microglia in the brain.<sup>[4]</sup><sup>[5]</sup> Activated microglia can adopt a pro-inflammatory phenotype, releasing cytotoxic mediators that contribute to synaptic loss and cognitive decline.<sup>[7]</sup>

**URMC-099** has been shown to prevent these pathological changes by:

- Inhibiting Microglial Activation: It prevents the morphological changes associated with microglial activation (microgliosis) and shifts them towards a less inflammatory phenotype.<sup>[4]</sup> <sup>[7]</sup>
- Protecting the Blood-Brain Barrier: **URMC-099** treatment has been observed to reduce BBB permeability following orthopedic surgery.<sup>[4]</sup>
- Preserving Synaptic Integrity: The compound has been shown to prevent the loss of both presynaptic and postsynaptic structures in the hippocampus, a brain region crucial for memory.<sup>[6]</sup><sup>[7]</sup>

The proposed signaling pathway for **URMC-099**'s action is depicted below.



[Click to download full resolution via product page](#)

**Figure 1:** Proposed signaling pathway of **URMC-099** in PND.

## Preclinical Efficacy Data

Preclinical studies have provided quantitative evidence for the efficacy of **URMC-099** in a mouse model of PND. The data is summarized in the tables below.

Table 1: Effects of **URMC-099** on Neuroinflammation and BBB Integrity

| Parameter                                             | Surgery + Vehicle | Surgery + URMC-099         | Outcome                                              | Reference |
|-------------------------------------------------------|-------------------|----------------------------|------------------------------------------------------|-----------|
| Microgliosis                                          | Increased         | Reversed to control levels | Prevention of microglial activation                  | [4]       |
| Blood-Brain Barrier Permeability (IgG immunostaining) | Increased         | Reversed to control levels | Attenuation of BBB leak                              | [4]       |
| Microglial MafB Immunoreactivity                      | Increased         | Abrogated                  | Prevention of microglial activation marker induction | [14]      |
| Cerebrovascular VCAM-1 IR                             | Increased         | Inhibited                  | Prevention of endothelial activation                 | [14]      |

Table 2: Effects of **URMC-099** on Synaptic Integrity and Cognitive Function

| Parameter                                                                    | Surgery +<br>Vehicle | Surgery +<br>URMC-099   | Outcome                                        | Reference |
|------------------------------------------------------------------------------|----------------------|-------------------------|------------------------------------------------|-----------|
| Postsynaptic<br>Density (PSD95+<br>puncta)                                   | Decreased            | Preserved               | Prevention of<br>postsynaptic<br>terminal loss | [7][14]   |
| Presynaptic<br>Puncta<br>(Piccolo+)                                          | Decreased            | Preserved               | Prevention of<br>presynaptic<br>terminal loss  | [14]      |
| "What-Where-<br>When" Task<br>(Object Identity &<br>Place<br>Discrimination) | Impaired             | Abrogated<br>impairment | Prevention of<br>memory deficits               | [4][15]   |
| Memory Load<br>Object<br>Discrimination<br>Task                              | Impaired             | Abrogated<br>impairment | Prevention of<br>memory deficits               | [4]       |

## Detailed Experimental Protocols

The following sections detail the key experimental protocols used to evaluate the efficacy of **URMC-099** in a preclinical model of PND.

A widely used and translationally relevant model of PND involves orthopedic surgery in mice.[4]

- Animals: C57BL/6 mice are commonly used.[4]
- Surgical Procedure:
  - Anesthesia is induced and maintained.
  - The left hindlimb is subjected to a tibial fracture with intramedullary fixation.[1][4]
- Rationale: This model mimics clinical procedures like fracture repair or hip replacement and induces a robust neuroinflammatory response and cognitive deficits.[3]

Prophylactic treatment with **URMC-099** has been shown to be effective.

- Formulation: **URMC-099** is dissolved in a vehicle solution, for example, a mixture of DMSO, polyethylene glycol 400 (PEG400), and sterile saline.[4]
- Dosage and Route: A common dosage is 10 mg/kg administered via intraperitoneal (i.p.) injection.[4][5]
- Dosing Regimen:
  - Prophylactic Treatment: Three injections are given, spaced 12 hours apart, prior to surgery.[4][5]
  - Pilot Regimen: In some studies, a five-dose regimen was used, with three doses before and two doses after surgery, each spaced 12 hours apart.[4][5]

The experimental workflow for a typical preclinical study is illustrated below.

[Click to download full resolution via product page](#)**Figure 2:** Generalized experimental workflow for preclinical PND studies.

Hippocampal-dependent memory is assessed using various behavioral tasks.

- "What-Where-When" Task: This task evaluates episodic-like memory by testing the mouse's ability to discriminate between objects based on their identity, location, and the temporal context of their presentation.[4]
- Memory Load Object Discrimination Task: This task assesses object recognition memory under varying memory loads.[4]
- Forced Swim Test & Sucrose Preference Test: While not always specific to PND models, these are common rodent tests for assessing depressive-like behaviors and anhedonia, respectively, which can be components of cognitive and affective changes.[16][17]

A variety of techniques are employed to quantify the pathological hallmarks of PND.

- Immunohistochemistry (IHC) and Microscopy:
  - Microgliosis: Staining for Iba1 is used to assess microglial morphology and activation.[7]
  - BBB Permeability: Immunostaining for immunoglobulin G (IgG) is used to detect its extravasation into the brain parenchyma, indicating a compromised BBB.[1]
  - Synaptic Density: Staining for presynaptic (e.g., Piccolo) and postsynaptic (e.g., PSD95, Homer1) markers is used to quantify synapse loss.[14]
  - Microscopy: Two-photon laser scanning microscopy and CLARITY with light-sheet microscopy can be used for detailed morphological analysis of microglia.[4][5]
- Cytokine and Chemokine Profiling: Analysis of brain homogenates or cerebrospinal fluid can be performed to measure the levels of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ , IL-6) and chemokines.[11][12]

## Safety and Off-Target Effects

An important consideration in the development of **URMC-099** is its safety profile. Preclinical studies have shown that prophylactic treatment with **URMC-099** does not appear to interfere with the acute peripheral immune response to surgery or long-term bone healing in the

orthopedic surgery model.[4][5] This suggests a favorable therapeutic window where the drug can exert its neuroprotective effects without compromising essential physiological processes.

## Future Directions and Conclusion

The preclinical data strongly support the advancement of **URMC-099** as a potential therapeutic agent for the prevention of PND.[5] Its mechanism of action, centered on the inhibition of MLK3-mediated neuroinflammation, addresses a core pathological process in this disorder. Future research should focus on further elucidating the downstream signaling pathways affected by **URMC-099**, optimizing dosing regimens, and ultimately, translating these promising preclinical findings into clinical trials for surgical patients at risk of developing PND. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for these future endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. News - Gelbard Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 4. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. URMC-099 prophylaxis prevents hippocampal vascular vulnerability and synaptic damage in an orthopedic model of delirium superimposed on dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. jneurosci.org [jneurosci.org]
- 13. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid- $\beta$  degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. URMC-099 Prophylaxis Prevents Hippocampal Vascular Vulnerability and Synaptic Damage in an Orthopedic Model of Delirium Superimposed on Dementia | bioRxiv [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Modeling postpartum depression in rats: theoretic and methodological issues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- To cite this document: BenchChem. [URMC-099: A Potential Therapeutic for Perioperative Neurocognitive Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607562#urmc-099-as-a-potential-treatment-for-perioperative-neurocognitive-disorders]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)